2-(6-Chloro-2-methylpyridin-3-YL)ethanamine
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Overview
Description
2-(6-Chloro-2-methylpyridin-3-YL)ethanamine is a chemical compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-methylpyridin-3-YL)ethanamine typically involves the chlorination of 2-methylpyridine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination can be achieved using ammonia or amines under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-methylpyridin-3-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, various amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
2-(6-Chloro-2-methylpyridin-3-YL)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-3-YL)ethanamine
- 2-(6-Methoxypyridin-3-YL)ethanamine
- 2-(6-Bromopyridin-3-YL)ethanamine
Uniqueness
2-(6-Chloro-2-methylpyridin-3-YL)ethanamine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C8H11ClN2 |
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Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(6-chloro-2-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-7(4-5-10)2-3-8(9)11-6/h2-3H,4-5,10H2,1H3 |
InChI Key |
RROBXNUGOJILAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)CCN |
Origin of Product |
United States |
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